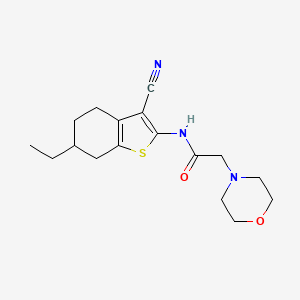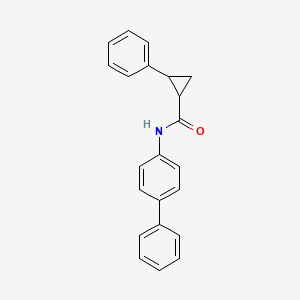![molecular formula C17H20N2O B5404517 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one](/img/structure/B5404517.png)
3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one, also known as norharmane, is a natural alkaloid found in various plants, such as tobacco, coffee, and tea. It has been the subject of scientific research due to its potential therapeutic properties.
Mechanism of Action
The mechanism of action of 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. Norharmane has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and to induce apoptosis, or programmed cell death, in cancer cells. It has also been suggested that 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one may modulate the activity of neurotransmitters and receptors in the brain, leading to its potential neuroprotective effects.
Biochemical and Physiological Effects
Norharmane has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in cancer cell proliferation, such as topoisomerase II and DNA polymerase, leading to the induction of apoptosis in cancer cells. Norharmane has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Moreover, it has been suggested that 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one may have neuroprotective effects by modulating the activity of neurotransmitters and receptors in the brain, leading to the prevention of neuronal damage and cell death.
Advantages and Limitations for Lab Experiments
Norharmane has several advantages for lab experiments, including its easy synthesis and availability, its low toxicity, and its potential therapeutic properties. However, it also has some limitations, such as its poor solubility in water and its instability in acidic and basic conditions. Moreover, the mechanism of action of 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one is not fully understood, which makes it difficult to design experiments to test its potential therapeutic effects.
Future Directions
There are several future directions for the study of 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one. First, further research is needed to understand its mechanism of action and to identify its molecular targets. Second, more studies are needed to investigate its potential therapeutic effects in various diseases, such as cancer and neurodegenerative diseases. Third, the development of new methods for the synthesis of 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one could improve its yield and purity, making it easier to use in lab experiments and potentially in clinical settings. Fourth, the development of new formulations and delivery methods could improve its solubility and stability, making it more suitable for drug development. Finally, the study of 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one in combination with other compounds could lead to the development of new therapeutic strategies for the treatment of various diseases.
Synthesis Methods
Norharmane can be synthesized through various methods, including the condensation of tryptamine with acetaldehyde and the reduction of 2,3,6,7-tetrahydro-1H-indole-4,9-dione. However, the most commonly used method is the condensation of β-carboline with aldehydes or ketones. This method has been optimized to increase the yield and purity of 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one.
Scientific Research Applications
Norharmane has been studied for its potential therapeutic properties, including its anti-inflammatory, antioxidant, and anticancer effects. It has been found to inhibit the growth of various cancer cells, such as breast, lung, and colon cancer cells. Norharmane has also been shown to reduce inflammation in animal models of arthritis and to protect against oxidative stress in neuronal cells. Moreover, it has been suggested that 3,12b-dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one may have neuroprotective effects and could be used in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
3,12b-dimethyl-1,2,3,6,7,12-hexahydroindolo[2,3-a]quinolizin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11-7-9-17(2)15-13(8-10-19(17)16(11)20)12-5-3-4-6-14(12)18-15/h3-6,11,18H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAETUTRROLCBIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(C3=C(CCN2C1=O)C4=CC=CC=C4N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,12b-Dimethyl-2,3,6,7,12,12b-hexahydroindolo[2,3-a]quinolizin-4(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5404437.png)
![4-methyl-N-{2-[(3-methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}-1H-imidazole-5-carboxamide](/img/structure/B5404446.png)
![(3S*,4R*)-1-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5404452.png)

![8-[(3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridin-6-yl)carbonyl]-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5404473.png)
![2,4,5-trimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5404479.png)

![(3S*,5R*)-1-isobutyl-5-{[(2-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5404503.png)
![5-{3-[(1R*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]pyridin-2-yl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5404510.png)
![4-{1-[(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)acetyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5404513.png)
![N-benzyl-N'-[(7S,8aS)-2-methyl-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-7-yl]sulfamide](/img/structure/B5404514.png)
![N-[2-(2-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B5404520.png)
![1-(4-fluorophenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B5404523.png)
